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molecular formula C9H5FO2 B011588 6-Fluorochromone CAS No. 105300-38-7

6-Fluorochromone

Cat. No. B011588
M. Wt: 164.13 g/mol
InChI Key: WHIGSYZUTMYUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208505B2

Procedure details

The product from above (6-fluorochromen-4-one (5.25 g, 32.0 mmol) and hydroxylamine hydrochloride (4.65 g, 67.2 mmol) are dissolved in ethanol (180 ml) and the resulting mixture is heated to reflux. The reaction is allowed to stir for 18 hours before cooling and concentrating. The residue is taken up in toluene and filtered to give 690 mg of 4-fluoro-2-isoxazol-5-yl-phenol and from the filtrate 594 mg of 4-fluoro-2-isoxazol-3-yl-phenol.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]=[CH:6][C:5]2=[O:12].Cl.[NH2:14]O>C(O)C>[F:1][C:2]1[CH:11]=[CH:10][C:9]([OH:8])=[C:4]([C:5]2[O:12][N:14]=[CH:7][CH:6]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
FC=1C=C2C(C=COC2=CC1)=O
Name
Quantity
4.65 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)O)C1=CC=NO1
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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